5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
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Overview
Description
5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features a bromopyridine moiety attached to a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazine ring, which can have different electronic and structural properties.
Scientific Research Applications
5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromopyridin-3-yl methanamine
- 5-Bromopyridin-3-yl sulfurofluoridate
Uniqueness
5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its combination of a bromopyridine moiety and a thiadiazine ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88038-28-2 |
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Molecular Formula |
C8H6BrN3OS |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
5-(5-bromopyridin-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C8H6BrN3OS/c9-6-1-5(2-10-3-6)7-4-14-8(13)12-11-7/h1-3H,4H2,(H,12,13) |
InChI Key |
LBKLSUANCQGTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)S1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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